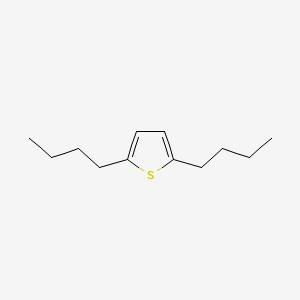

Thiophene, 2,5-dibutyl-

Beschreibung

Significance of Alkyl-Substituted Thiophenes in Conjugated Systems

Alkyl-substituted thiophenes are a class of organic molecules that have garnered considerable attention in materials science. The addition of alkyl side chains, such as the butyl groups in 2,5-dibutylthiophene, to a thiophene (B33073) ring plays a crucial role in determining the properties of the resulting materials. rsc.org These side chains are instrumental in enhancing the solubility of thiophene-based polymers in organic solvents, a critical factor for solution-based processing techniques used in the fabrication of electronic devices. researchgate.net

The length and branching of the alkyl chains influence the molecular packing and morphology of these materials in the solid state. rsc.orgresearchgate.net For instance, linear alkyl chains can promote more ordered and tighter π-π stacking between polymer backbones, which is beneficial for charge transport. rsc.org Conversely, bulkier or more branched side chains can disrupt this packing. The density of these side chains on the thiophene backbone also controls the degree of side-chain interdigitation between layers, which in turn affects the material's structural order and charge carrier mobility. acs.org By carefully engineering the alkyl side chains, researchers can fine-tune the electronic and physical properties of thiophene-based materials to suit specific applications. rsc.orgresearchgate.net

Evolution of Thiophene-Based Materials in Organic Electronics and Photonics

Thiophene-based materials have become indispensable in the field of organic electronics and photonics. acs.orgwiley.com Their journey began with the discovery of conducting polymers, which led to the development of materials like polythiophenes. renewableinstitute.org Initially, simple thiophene polymers had limitations, but the introduction of alkyl side chains, as seen in poly(3-hexylthiophene) (P3HT), marked a significant advancement, improving processability and performance. acs.orgrenewableinstitute.org

The versatility of thiophene chemistry has allowed for the synthesis of a wide array of materials, from small molecules and oligomers to complex polymers. numberanalytics.comnih.gov These materials are now integral components in various electronic and photonic devices:

Organic Photovoltaics (OPVs): Thiophene derivatives are widely used as donor materials in the active layer of organic solar cells due to their excellent light-harvesting properties. renewableinstitute.orgmdpi.comnih.gov The development of donor-acceptor copolymers incorporating thiophene units has led to significant increases in power conversion efficiencies. renewableinstitute.org

Organic Light-Emitting Diodes (OLEDs): The tunable electronic and optical properties of thiophene-based materials make them suitable for use as emissive and charge-transporting layers in OLEDs. researchgate.nettdl.org

Organic Field-Effect Transistors (OFETs): The ability of thiophene-based materials to form well-ordered structures facilitates efficient charge transport, making them excellent semiconductors in OFETs. mdpi.comtdl.org

Sensors: The sensitivity of the electronic properties of thiophene polymers to their environment makes them promising candidates for chemical and biological sensors. tdl.org

The continuous development of new synthetic methods and a deeper understanding of structure-property relationships have propelled the evolution of thiophene-based materials, leading to progressively higher performance in these applications. acs.orgresearchgate.net

Scope and Research Imperatives for 2,5-Dibutylthiophene

While much research has focused on poly(3-alkylthiophenes), specific monomers like 2,5-dibutylthiophene offer unique opportunities for creating novel materials. Research into 2,5-dibutylthiophene and its derivatives is driven by several key imperatives:

Exploring Novel Polymer Architectures: The symmetrical nature of 2,5-dibutylthiophene allows for its incorporation into well-defined, regioregular polymer backbones. This control over the polymer structure is crucial for systematically studying the impact of side-chain placement on material properties.

Tuning Electronic and Optical Properties: The butyl side chains in 2,5-dibutylthiophene influence the HOMO and LUMO energy levels of the resulting materials. tdl.org Further research aims to understand how to precisely control these energy levels for optimal performance in electronic devices.

Enhancing Material Processability and Stability: The butyl groups enhance solubility, facilitating the use of cost-effective solution-processing techniques. researchgate.net Investigating the long-term stability of materials derived from 2,5-dibutylthiophene is a critical area of research for commercial applications.

Development of New Functional Materials: Researchers are exploring the use of 2,5-dibutylthiophene as a building block for more complex molecules and polymers with tailored functionalities. This includes its use in creating copolymers and as a core for synthesizing small molecules for various electronic and photonic applications. rsc.orgrsc.org

The study of 2,5-dibutylthiophene is part of a broader effort to expand the library of available building blocks for organic electronics, with the ultimate goal of designing and synthesizing next-generation materials with superior performance and processability.

Structure

3D Structure

Eigenschaften

Molekularformel |

C12H20S |

|---|---|

Molekulargewicht |

196.35 g/mol |

IUPAC-Name |

2,5-dibutylthiophene |

InChI |

InChI=1S/C12H20S/c1-3-5-7-11-9-10-12(13-11)8-6-4-2/h9-10H,3-8H2,1-2H3 |

InChI-Schlüssel |

NHLXPPMDOYFYFF-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCC1=CC=C(S1)CCCC |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 2,5 Dibutylthiophene and Its Derivatives

Direct Functionalization Approaches for Thiophene (B33073) Core

Direct functionalization involves modifying the thiophene molecule to introduce butyl substituents at the desired 2- and 5-positions. This is often a multi-step process that leverages the inherent reactivity of the thiophene ring.

Direct C-H functionalization is an increasingly important strategy in organic synthesis that aims to form carbon-carbon bonds by directly converting C-H bonds, thus avoiding the need for pre-functionalized starting materials like organohalides. researchgate.net For thiophenes, palladium-catalyzed direct C-H activation has been extensively studied. mdpi.com The primary challenge lies in controlling the regioselectivity, as the thiophene ring has multiple C-H bonds with similar reactivities. mdpi.com

The α-positions (C2 and C5) of the thiophene ring are generally more reactive and thus more susceptible to electrophilic substitution and metallation. acs.orgderpharmachemica.com Efficient phosphine-free palladium-catalyzed direct C-H arylation methods have been developed that show high yields at the α-position. acs.org While arylation is more commonly reported, similar principles can be applied to alkylation. These reactions typically involve a palladium catalyst that facilitates the coupling between the thiophene's C-H bond and an appropriate alkylating agent. However, achieving selective dialkylation at the 2- and 5-positions without side reactions can be challenging. rsc.org

A more established and highly reliable method for synthesizing 2,5-disubstituted thiophenes involves a two-step process: halogenation followed by a cross-coupling reaction. The thiophene ring undergoes electrophilic halogenation with high reactivity. derpharmachemica.comwikipedia.org

Step 1: Halogenation Thiophene can be readily di-brominated at the 2- and 5-positions under controlled conditions to produce 2,5-dibromothiophene (B18171). iust.ac.ir This di-halogenated intermediate is a versatile building block for subsequent reactions.

Step 2: Cross-Coupling Reactions The resulting 2,5-dihalothiophene serves as an electrophilic partner in various metal-catalyzed cross-coupling reactions to introduce the butyl groups. jcu.edu.au These reactions provide a robust and versatile means of forming C-C bonds. nih.gov The choice of catalyst, typically based on palladium or nickel, is crucial for achieving high yields. jcu.edu.aunih.gov

| Coupling Reaction | Nucleophilic Partner | Typical Catalyst | General Reaction |

| Kumada Coupling | Butylmagnesium bromide (a Grignard reagent) | Ni(dppp)Cl₂ | 2,5-Dibromothiophene + 2 BuMgBr → 2,5-Dibutylthiophene + 2 MgBr₂ |

| Suzuki Coupling | Butylboronic acid or its esters | Pd(PPh₃)₄ | 2,5-Dibromothiophene + 2 BuB(OH)₂ → 2,5-Dibutylthiophene |

| Stille Coupling | Tributyl(butyl)stannane | Pd(PPh₃)₄ | 2,5-Dibromothiophene + 2 Bu₄Sn → 2,5-Dibutylthiophene |

Synthesis of 2,5-Dibutylthiophene as a Precursor

The synthesis of 2,5-dibutylthiophene provides a key monomer for the creation of more complex oligomeric and polymeric materials. One of the principal industrial and laboratory routes to alkyl-substituted thiophenes is the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent, a method known as the Paal-Knorr thiophene synthesis. derpharmachemica.comwikipedia.org For 2,5-dibutylthiophene, the required precursor would be dodecane-4,9-dione.

This dione (B5365651) can be reacted with a reagent like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent to facilitate the cyclization and formation of the thiophene ring. wikipedia.org

Paal-Knorr Synthesis Reaction:

Reactants: Dodecane-4,9-dione + Phosphorus pentasulfide (P₄S₁₀)

Product: 2,5-Dibutylthiophene

This method builds the substituted thiophene ring in a single step from an acyclic precursor, offering an alternative to the functionalization of the parent thiophene.

Advanced Synthetic Routes for Di-, Oligo-, and Poly(2,5-dibutylthiophene) Systems

To create polymers based on 2,5-dibutylthiophene, the monomer must be appropriately functionalized to enable polymerization. This typically involves introducing reactive groups, such as halogens or boronic esters, at other positions on the thiophene ring, which can then participate in polymerization reactions.

Metal-catalyzed cross-coupling reactions are powerful tools for forming the carbon-carbon bonds necessary for polymer chains. kobe-u.ac.jp These polymerization methods allow for the synthesis of well-defined conjugated polymers, such as polythiophenes, which are of significant interest for applications in organic electronics. researchgate.net The properties of the resulting polymer, including its molecular weight and regioregularity, can be controlled by the choice of catalyst and reaction conditions. kobe-u.ac.jp

Suzuki polycondensation is a widely used type of cross-coupling polymerization that involves the reaction between a di-boronated monomer and a di-halogenated monomer in the presence of a palladium catalyst and a base. researchgate.netresearchgate.net This method is valued for its tolerance of a wide variety of functional groups and its use of non-toxic and stable boron derivatives. nih.govrsc.org

To synthesize poly(2,5-dibutylthiophene), a difunctionalized 2,5-dibutylthiophene monomer is required. For example, 2,5-dibutyl-3,4-dihalothiophene could be reacted with a diboronic acid or its ester equivalent in a step-growth polymerization process. Alternatively, a monomer bearing both a halogen and a boronic ester group can undergo self-condensation.

| Component | Example | Role in Polymerization |

| Dihalo Monomer | 3,4-Dibromo-2,5-dibutylthiophene | Electrophilic partner in the cross-coupling reaction. |

| Diboronated Monomer | 2,5-Dibutylthiophene-3,4-bis(boronic acid pinacol (B44631) ester) | Nucleophilic partner in the cross-coupling reaction. |

| Catalyst | Palladium(0) complexes, e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a phosphine (B1218219) ligand | Facilitates the catalytic cycle of oxidative addition, transmetalation, and reductive elimination. researchgate.netresearchgate.net |

| Base | Aqueous potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄) | Activates the boronic acid/ester for transmetalation. mdpi.com |

| Solvent | Toluene, 1,4-Dioxane, or a mixture with water | Solubilizes reactants and facilitates the reaction. mdpi.com |

The Suzuki polycondensation method has been successfully used to synthesize high molecular weight thiophene-containing conjugated polymers. researchgate.net The reaction conditions, including the choice of catalyst, base, and solvent, must be carefully optimized to achieve polymers with the desired molecular weight and properties. mdpi.com

Metal-Catalyzed Cross-Coupling Polymerization

Stille Coupling Reactions

The Stille coupling reaction is a versatile and powerful tool in organic synthesis, particularly for the creation of C-C bonds. wikipedia.org This palladium-catalyzed reaction involves the coupling of an organostannane (organotin) compound with an organic halide or pseudohalide. wikipedia.org The reaction mechanism proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org

In the context of thiophene-based polymers, Stille coupling is employed to synthesize conjugated polymers by reacting a di-tin compound with a dihalide. osti.gov For instance, the coupling of 2,5-bis(trimethylstannyl)thiophene (B1590012) with a dibrominated aromatic compound in the presence of a palladium catalyst like Pd₂(dba)₃/P(o-tolyl)₃ can produce a corresponding polymer. acs.org The reaction conditions are generally mild, and the reaction is tolerant of a wide variety of functional groups, making it a versatile method for synthesizing novel conjugated polymers. osti.govresearchgate.net

Key parameters that can be optimized to control the polymerization process include the choice of catalyst, ligands, solvent, and temperature. researchgate.netwiley-vch.de For example, sterically hindered and electron-rich ligands can accelerate the coupling reaction. harvard.edu Additives like copper(I) iodide (CuI) can also significantly increase the reaction rate. harvard.edu The choice of solvent is crucial as it must keep the growing polymer chain in solution to achieve high molecular weights. researchgate.net

| Component | Examples/Conditions | Role |

|---|---|---|

| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃ | Facilitates the cross-coupling reaction |

| Organostannane | 2,5-bis(trimethylstannyl)thiophene | Provides one of the coupling partners |

| Electrophile | Dibromoarenes, diiodoarenes | Provides the other coupling partner |

| Ligand | P(o-tolyl)₃, AsPh₃ | Stabilizes the palladium catalyst and influences reactivity |

| Solvent | Toluene, THF, Dioxane | Solubilizes reactants and the resulting polymer |

| Additives | CuI, LiCl | Can enhance reaction rate and yield |

Kumada-type Polymerization

Kumada catalyst-transfer polymerization (KCTP) is a powerful method for the synthesis of well-defined conjugated polymers, including polythiophenes. acs.org This chain-growth polycondensation reaction utilizes a nickel catalyst to couple Grignard reagents with dihaloaromatic monomers. nih.gov A key feature of KCTP is the intramolecular transfer of the catalyst along the growing polymer chain, which allows for control over molecular weight, low polydispersity, and the synthesis of block copolymers. acs.orgresearchgate.net

The polymerization is typically initiated by the formation of a Grignard monomer in situ from a dihalogenated thiophene derivative. rsc.org For example, 2,5-dibromo-3-alkylthiophene can be treated with a Grignard reagent to form the corresponding thienyl magnesium halide, which then undergoes polymerization catalyzed by a nickel complex such as Ni(dppe)Cl₂. nih.gov The choice of catalyst and the steric and electronic properties of the monomer are crucial for controlling the polymerization. acs.org

Recent advancements in KCTP have expanded the scope of monomers beyond simple 3-alkylthiophenes to include more complex and electron-deficient heterocycles. acs.org This methodology has also been successfully applied to the synthesis of branched polythiophenes by using branched AB₂ monomers. rsc.org

| Feature | Description |

|---|---|

| Mechanism | Chain-growth polycondensation via catalyst transfer |

| Catalyst | Nickel complexes (e.g., Ni(dppe)Cl₂, Ni(dppp)Cl₂) |

| Monomers | Dihaloaromatics (e.g., 2,5-dibromo-3-alkylthiophenes) |

| Key Advantage | Control over molecular weight, narrow polydispersity, and polymer architecture |

| Applications | Synthesis of homopolymers, block copolymers, and branched polymers |

Palladium-Catalyzed Routes for Poly(thiophene-2,5-diylvinylene)s

Poly(thiophene-2,5-diylvinylene)s (PTVs) are an important class of conjugated polymers with a lower band gap compared to polythiophenes, which is advantageous for various optoelectronic applications. kpi.ua Palladium-catalyzed cross-coupling reactions provide an effective route for the synthesis of PTVs.

One synthetic strategy involves the coupling of a 2,5-dihalo-substituted thiophene with a vinyl-containing coupling partner. A notable example is the reaction of an alkyl-substituted 2,5-diiodothiophene (B186504) with E-1,2-bis(tri-n-butylstannyl)ethylene, catalyzed by a palladium complex. kpi.ua This method yields soluble PTVs that can be extensively characterized. kpi.ua

Another palladium-catalyzed approach is the direct C-H arylation, which avoids the pre-functionalization of one of the coupling partners. For instance, the reaction of 2,5-dibromothiophene derivatives with heteroaromatic compounds in the presence of a palladium catalyst and a base like KOAc can lead to the formation of 2,5-diheteroarylated thiophenes. researchgate.net This approach offers a more atom-economical and straightforward route to complex thiophene-based materials.

Electrochemical Polymerization Techniques

Electrochemical polymerization is a versatile technique for synthesizing conductive polymer films directly onto an electrode surface. researchgate.netresearchgate.net This method involves the anodic oxidation of the monomer in an appropriate electrolyte solution. For thiophene and its derivatives, electropolymerization proceeds through the formation of radical cations, which then couple to form dimers, oligomers, and ultimately the polymer film. researchgate.net

The properties of the resulting polymer film are highly dependent on the polymerization conditions, including the applied potential, solvent, electrolyte, and temperature. researchgate.net For instance, the electrochemical polymerization of thiophene typically requires a relatively high applied potential. google.com However, the introduction of a small amount of an initiator with a lower oxidation potential, such as 2,2'-bithiophene (B32781) or 2,2':5',2''-terthiophene, can significantly increase the polymerization rate and lower the required potential. dtic.milacs.org

The mechanism of electropolymerization is believed to involve an electrophilic aromatic substitution where radical cations attack neutral monomer molecules. dtic.mil This technique allows for the preparation of uniform polymer films with good adhesion to the electrode surface. dtic.mil

Oxidative Polymerization Methods

Chemical oxidative polymerization is a widely used and straightforward method for the synthesis of polythiophenes. researchgate.net This technique typically employs a chemical oxidant, with ferric chloride (FeCl₃) being one of the most common and inexpensive choices. kpi.uarloginconsulting.com The polymerization is thought to proceed through the oxidation of the thiophene monomer to a radical cation, which then undergoes coupling. kpi.ua

The reaction conditions, such as the choice of solvent and the order of reagent addition, can significantly impact the molecular weight and properties of the resulting polymer. nih.gov For example, different solvents like chloroform (B151607) and dichloromethane (B109758) can lead to polymers with different molecular weights, although other properties like regioregularity may not be significantly affected. redalyc.org The nature of the FeCl₃, specifically its solid-state presence, is considered crucial for its activity as an oxidant in the polymerization of 3-alkylthiophenes. kpi.ua

Other oxidative systems have also been explored, including palladium(II) acetate (B1210297) in combination with other reagents. researchgate.net The simplicity and scalability of oxidative polymerization make it an attractive method for the large-scale production of polythiophenes. researchgate.net

| Parameter | Influence on Polymerization | Example |

|---|---|---|

| Oxidant | Initiates polymerization by oxidizing the monomer | FeCl₃, Palladium(II) acetate |

| Solvent | Affects polymer solubility and molecular weight | Chloroform, Dichloromethane, Chlorobenzene |

| Monomer/Oxidant Ratio | Impacts yield and molecular weight | Stoichiometric or excess oxidant is often used |

| Temperature | Influences reaction rate and polymer properties | Typically conducted at or near room temperature |

Modular Synthesis of Complex Architectures Incorporating 2,5-Dibutylthiophene Units

The modular synthesis approach allows for the construction of complex and well-defined macromolecular architectures by combining pre-synthesized building blocks. nih.govnih.gov This strategy offers a high degree of control over the final structure and properties of the material.

For thiophene-based materials, modular synthesis can be used to create block copolymers, dendrimers, and other complex structures. tue.nleuropa.eu For example, block copolymers containing a poly(3-hexylthiophene) block and another polymer block like poly(ethylene oxide) can be synthesized by coupling two functionalized homopolymers. europa.eu "Click chemistry," such as the copper(I)-catalyzed azide-alkyne cycloaddition, has been identified as an effective method for linking different polymer blocks. europa.euresearchgate.net

Another example of a modular approach is the synthesis of terpyridine-based ligands incorporating 2,5-diethynyl-3,4-dibutylthiophene units. nih.gov This involves a convergent strategy where monoterpyridine building blocks carrying thiophene modules are coupled in a final step. nih.gov This method is efficient and versatile for creating rigid, soluble oligomers with tunable optical properties. nih.gov The development of modular routes to synthesize functionalized 2,5-di(thiophen-2-yl)-1-H-arylpyrroles further demonstrates the versatility of this approach for creating building blocks for conjugated polymers. nih.govmit.edu

Electronic Structure and Spectroscopic Characterization of 2,5 Dibutylthiophene Derivatives

Theoretical and Computational Investigations of Electronic States

Theoretical and computational methods are indispensable for understanding the intricate electronic structures of thiophene-based materials. These investigations provide fundamental insights into ground and excited state properties, which govern the optical and electrical behavior of these conjugated systems.

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic properties of polythiophene (PT) and its derivatives. researchgate.netmdpi.com By calculating the highest occupied molecular orbital (HOMO) energy, the lowest unoccupied molecular orbital (LUMO) energy, and the resulting band gap, researchers can predict the material's potential for applications in organic electronics. researchgate.nete3s-conferences.org

Calculations for polythiophene oligomers have shown that as the degree of polymerization increases, the LUMO energy gradually decreases while the HOMO energy increases. researchgate.netmdpi.com This trend leads to a smaller HOMO-LUMO gap, which approaches a value of approximately 2 eV for long polythiophene chains. researchgate.netmdpi.com DFT methods, such as those employing the B3LYP functional, are used to optimize the molecular geometry and determine these electronic parameters. researchgate.nete3s-conferences.orgresearchgate.net The accuracy of these calculations can be validated by comparing the theoretical values with experimental data obtained from techniques like cyclic voltammetry. researchgate.netmdpi.com For instance, the calculated structural parameters for some 2,5-substituted thiophene (B33073) derivatives have been found to be in close agreement with experimental X-ray diffraction data. researchgate.net

Table 1: Calculated Electronic Properties of Thiophene Derivatives

| Compound/System | Method | HOMO Energy (eV) | LUMO Energy (eV) | Band Gap (eV) |

| Polythiophene (T30) | DFT/B3LYP | - | - | ~2.0 |

| Bithiophene (T2) | DFT/B3LYP | -1.2 (Experimental) | -6.7 (Experimental) | 5.5 (Experimental) |

| Thiophene Sulfonamide Deriv. (7) | DFT | - | - | Lowest in series |

| Thiophene Sulfonamide Deriv. (3) | DFT | - | - | Highest in series |

Note: This table compiles data from various studies on different thiophene derivatives to illustrate the application of DFT calculations.

Time-Dependent Density Functional Theory (TD-DFT) is employed to calculate the energies of electronic excited states and to simulate the optical absorption spectra of molecules. mdpi.comyoutube.com This method provides insights into the nature of optical transitions, such as the π-π* transitions that are characteristic of conjugated systems like polythiophenes. scispace.com

For polythiophene and its derivatives, TD-DFT calculations, often using the B3LYP functional, can predict the vertical excitation energies corresponding to the absorption maxima (λmax) observed in UV-Visible spectra. researchgate.netmdpi.comnih.gov The calculations reveal that the primary electronic transition is typically from the HOMO to the LUMO. scispace.com The results from TD-DFT can be correlated with experimental spectra to verify the accuracy of the computational model. nih.gov Studies on various thiophene-based molecules have demonstrated that TD-DFT is a reliable method for predicting their optoelectronic properties, making it a valuable tool in the design of new materials for solar cells and other optoelectronic devices. researchgate.netmdpi.com

In conjugated oligomers and polymers, the electronic excitations are often delocalized over several monomer units, forming excitons. Excitonic models are used to describe the interactions and coupling between these excited states. The extent of this delocalization and the strength of the excitonic coupling are strongly dependent on the coplanarity and conjugation of the polymer backbone. ubc.ca

For alternating pyridine-thiophene oligomers, which serve as a model for conjugated systems, strong absorption and emission properties are observed, indicating efficient electronic delocalization. nih.gov In polymers of 3-alkylthiophenes, steric repulsion between adjacent rings, particularly in cases of head-to-head linkages, can cause twisting of the thiophene units. pkusz.edu.cn This loss of planarity disrupts conjugation, leading to a blue-shift in the absorption spectrum and a wider bandgap, which can be understood in the context of reduced excitonic coupling along the polymer chain. pkusz.edu.cn

When conjugated polymers like polythiophene are doped (either through chemical or electrochemical oxidation), localized charge carriers are formed on the polymer backbone. The removal of one electron from the π-system creates a radical cation known as a polaron . ucla.eduresearchgate.net This process is accompanied by a local distortion of the polymer chain from an aromatic to a more quinoidal structure. ucla.edu Polarons introduce new electronic states within the original band gap of the polymer. aps.org

If doping levels are increased, a second electron can be removed from the same segment, leading to the formation of a spinless dication called a bipolaron . ucla.edu Energetic studies suggest that the formation of two polarons is generally less favorable than the formation of one doubly charged bipolaron. aps.org Spectroscopic evidence confirms that at low doping concentrations, polarons are the primary species, while bipolarons become dominant at higher concentrations. researchgate.net The transition from polaron to bipolaron states has been directly observed in model systems like n-doped bithiophene. aps.org These charge carriers are responsible for the electrical conductivity of doped polythiophenes. researchgate.net

Spectroscopic Probes of Electronic and Conformational Properties

Spectroscopic techniques are crucial for experimentally characterizing the electronic structure and conformation of 2,5-dibutylthiophene derivatives, providing data that complements and validates theoretical findings.

UV-Visible (UV-Vis) absorption spectroscopy is a fundamental technique for studying the electronic transitions in conjugated molecules like thiophene derivatives. nii.ac.jp The absorption of UV or visible light promotes electrons from the ground state to higher energy excited states, primarily the π-π* transition in these systems. The wavelength of maximum absorption (λmax) is directly related to the energy of this transition and provides information about the extent of conjugation. ubc.ca

For poly(alkylthiophene)s, the position of the absorption maximum is sensitive to the regioregularity of the polymer chain and the length of the alkyl side chains. pkusz.edu.cn Increased planarity and conjugation length result in a bathochromic (red) shift of the λmax to longer wavelengths, corresponding to a lower energy transition and a smaller optical band gap (Eg). pkusz.edu.cnkpi.ua The optical band gap can be estimated from the onset of the absorption edge in the UV-Vis spectrum of a solid-state film. kpi.ua Doping of the polymer leads to a significant change in the absorption spectrum, where the intensity of the π-π* transition decreases and new absorption bands corresponding to polaron and bipolaron states appear at lower energies (longer wavelengths). researchgate.netkpi.ua

Table 2: Experimental UV-Vis Absorption Data for Substituted Poly(thiophene-2,5-diylvinylene)s

| Polymer | Solvent/State | λmax (nm) | Optical Band Gap (Eg) (eV) |

| Poly(3,4-dibutylthiophene-2,5-diylvinylene) | Chloroform (B151607) Solution | 578 | 1.85 |

| Poly(3,4-dibutylthiophene-2,5-diylvinylene) | Solid Film | - | 1.70 |

| Poly(3-decylthiophene-2,5-diylvinylene) | Cast Film | 605 | 1.80 |

Data extracted from a study on related poly(thiophene-2,5-diylvinylene)s to demonstrate typical spectroscopic values. kpi.ua

Fluorescence Spectroscopy for Emission Characteristics

Fluorescence spectroscopy is a vital tool for probing the excited-state properties and emission characteristics of conjugated organic molecules like 2,5-dibutylthiophene. Upon absorption of photons, these molecules transition to an excited electronic state, and fluorescence occurs as they relax back to the ground state by emitting a photon. The emission spectrum provides information about the energy difference between the excited and ground states.

For 2,5-disubstituted thiophenes, the emission properties are influenced by the nature of the substituents. Alkyl groups, such as the n-butyl groups in 2,5-dibutylthiophene, are electron-donating through an inductive effect. This effect raises the energy of the highest occupied molecular orbital (HOMO), which can lead to a red-shift (a shift to longer wavelengths) in the emission spectrum compared to unsubstituted thiophene.

While specific spectral data for 2,5-dibutylthiophene is not extensively published, studies on similar 2,5-bis(het)aryl substituted thiophenes show emission bands that can range from 410 nm to over 536 nm, depending on the specific aromatic substituent and solvent. uni-halle.de The fluorescence quantum yield (ΦF), a measure of the efficiency of the fluorescence process, is also highly dependent on the molecular structure and environment. In many thiophene-based oligomers and polymers, strong intermolecular π-π interactions can lead to aggregation-caused quenching, which reduces the fluorescence quantum yield in the solid state or in concentrated solutions. The bulky butyl groups in 2,5-dibutylthiophene can sterically hinder such close packing, potentially leading to a higher fluorescence quantum yield in the aggregated state compared to less substituted thiophenes.

Table 1: Expected Fluorescence Characteristics of 2,5-Dibutylthiophene

| Property | Expected Characteristic | Rationale |

|---|---|---|

| Emission Wavelength (λem) | Blue-Violet to Blue-Green Region | Based on typical π-π* transitions in substituted thiophenes. uni-halle.de |

| Stokes Shift | Moderate | The energy difference between absorption and emission maxima. |

| Quantum Yield (ΦF) | Moderate to High in Dilute Solution | Alkyl substitution can enhance ΦF by reducing non-radiative decay pathways. |

Note: This table is based on general principles for alkyl-substituted thiophenes; specific experimental values may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and π-Stacking Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for confirming the molecular structure of 2,5-dibutylthiophene by providing detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom.

For 2,5-dibutylthiophene, the ¹H NMR spectrum is expected to show distinct signals for the protons on the thiophene ring and the different methylene (B1212753) (CH₂) and methyl (CH₃) groups of the butyl chains. The two protons on the thiophene ring are chemically equivalent and should appear as a singlet. The protons on the butyl chains will appear as multiplets, with chemical shifts decreasing as their distance from the electron-withdrawing thiophene ring increases.

¹³C NMR provides complementary information, showing separate signals for the two distinct carbon environments in the thiophene ring (the substituted C2/C5 and the unsubstituted C3/C4) and for each carbon in the butyl chain.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 2,5-Dibutylthiophene

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Thiophene Ring (C3-H, C4-H) | ~6.6 | ~123 |

| Thiophene Ring (C2, C5) | - | ~145 |

| α-CH₂ | ~2.7 | ~30 |

| β-CH₂ | ~1.6 | ~33 |

| γ-CH₂ | ~1.4 | ~22 |

| δ-CH₃ | ~0.9 | ~14 |

Note: Values are estimated based on data for thiophene and related alkyl-substituted derivatives in CDCl₃ solvent. Actual values can vary.

NMR is also a powerful tool for studying non-covalent interactions, such as π-stacking. nih.gov When aromatic molecules like 2,5-dibutylthiophene aggregate and stack upon one another, the protons on one molecule experience the magnetic field generated by the ring current of a neighboring molecule. This typically causes a significant upfield shift (to lower ppm values) in the ¹H NMR signals of the aromatic protons. rsc.org This effect is concentration-dependent; as the concentration increases, favoring aggregation, the upfield shift becomes more pronounced. nih.gov Furthermore, the formation of aggregates can lead to broader lines in the NMR spectrum due to the slower molecular tumbling of the larger assemblies. nih.gov

Electron Spin Resonance (ESR) Spectroscopy for Radical Cation States

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique specifically used to study species with unpaired electrons, such as radical cations. mdpi.com The radical cation of 2,5-dibutylthiophene can be generated through chemical or electrochemical oxidation, removing one electron from the π-system.

The ESR spectrum provides two main pieces of information: the g-value and the hyperfine coupling constants (hfs). The g-value is characteristic of the electronic environment of the unpaired electron. For organic π-radicals, the g-value is typically close to that of a free electron (ge ≈ 2.0023).

The hyperfine structure arises from the interaction of the unpaired electron's spin with the spins of nearby magnetic nuclei (like ¹H). This coupling splits the ESR signal into multiple lines, and the spacing between these lines (the hyperfine coupling constant, aH) is proportional to the spin density at that nucleus. For the 2,5-dibutylthiophene radical cation, the largest hyperfine coupling is expected from the ring protons at the 3 and 4 positions, as this is where the highest spin density is often located in thiophene radical cations. rsc.org Smaller couplings are expected from the protons on the α-CH₂ groups of the butyl chains, with even smaller, often unresolved, couplings from the more distant protons.

Table 3: Predicted ESR Hyperfine Coupling Constants for the 2,5-Dibutylthiophene Radical Cation

| Protons | Predicted Hyperfine Coupling Constant (aH) in Gauss (G) |

|---|---|

| Ring Protons (2H) | 4.0 - 5.0 G |

| α-CH₂ Protons (4H) | 2.0 - 3.0 G |

| β-CH₂ Protons (4H) | < 1.0 G |

Note: These values are estimates based on data from analogous radical cations of alkylated thiophenes.

Cyclic Voltammetry for Electrochemical Properties and Redox Potentials

Cyclic voltammetry (CV) is an electrochemical technique used to investigate the redox properties of a compound. For 2,5-dibutylthiophene, CV can determine the potential at which it is oxidized (loses an electron) and reduced (gains an electron).

In a typical CV experiment, the oxidation of 2,5-dibutylthiophene would appear as an anodic peak. This corresponds to the removal of an electron to form the radical cation. For many simple thiophenes, this oxidation is irreversible because the highly reactive radical cation quickly undergoes subsequent reactions, most commonly polymerization, to form poly(2,5-dibutylthiophene). ajrconline.org

The butyl groups are electron-donating, which increases the electron density in the thiophene ring. This makes the molecule easier to oxidize compared to unsubstituted thiophene. Consequently, the oxidation potential of 2,5-dibutylthiophene is expected to be lower than that of thiophene. This trend is well-documented in thiophene chemistry, where increasing the number and length of alkyl substituents generally lowers the oxidation potential. uni-halle.denih.gov

Table 4: Comparison of Oxidation Potentials for Substituted Thiophenes

| Compound | Substituent | Typical Onset Oxidation Potential (V vs. Ag/AgCl) |

|---|---|---|

| Thiophene | None | ~1.6 - 1.7 V |

| 2,5-Dimethylthiophene | Two Methyl Groups | ~1.2 - 1.3 V |

| 2,5-Dibutylthiophene | Two Butyl Groups | ~1.1 - 1.2 V (Estimated) |

Note: Potentials are approximate and can vary significantly with solvent, electrolyte, and electrode material.

Influence of Alkyl Substitution on Electronic Properties and Conformation

The substitution of hydrogen atoms with alkyl groups at the 2 and 5 positions of the thiophene ring has a profound impact on the molecule's electronic properties and its solid-state conformation.

Electronic Properties: The primary electronic effect of the butyl groups is their positive inductive effect (+I), where they donate electron density to the thiophene ring. This has several key consequences:

HOMO-LUMO Gap: The electron donation raises the energy of the HOMO more significantly than the lowest unoccupied molecular orbital (LUMO). This generally leads to a reduction in the HOMO-LUMO energy gap, which can be observed as a red-shift in the UV-visible absorption spectrum.

Ionization Potential: By increasing the electron density of the π-system, the alkyl groups make it easier to remove an electron. This lowers the ionization potential and, as observed in cyclic voltammetry, lowers the oxidation potential of the molecule.

Conformation and Intermolecular Interactions: In the solid state or in concentrated solutions, the conformation and packing of molecules are critical to the material's bulk properties.

Solubility: The flexible, non-polar butyl chains significantly increase the molecule's solubility in common organic solvents compared to unsubstituted thiophene or its oligomers.

Steric Hindrance: The butyl groups introduce steric bulk on either side of the thiophene ring. This steric hindrance can disrupt the close, co-facial π-stacking that is common in unsubstituted planar aromatic molecules. This disruption of intermolecular interactions can lead to lower melting points and different crystal packing motifs. While it can weaken chain-chain interactions, this effect is crucial for achieving solution processability in thiophene-based materials for applications in organic electronics.

Polymerization and Charge Transport Mechanisms in 2,5 Dibutylthiophene Polymers

Regioregularity and Its Impact on Polymer Properties

Regioregularity in poly(alkylthiophenes) (PATs) refers to the consistency of the coupling between monomer units. For a substituted thiophene (B33073) monomer, three coupling types are possible: head-to-tail (HT), head-to-head (HH), and tail-to-tail (TT). A polymer with a high percentage of HT couplings is considered regioregular, while a random mix of these couplings results in a regiorandom polymer.

The degree of regioregularity has a profound impact on the polymer's ability to self-assemble and form ordered structures. High regioregularity allows the polymer chains to adopt a more planar conformation, which facilitates close packing and the formation of crystalline lamellae. This increased crystallinity is crucial for efficient charge transport. In contrast, the steric hindrance from HH couplings in regiorandom polymers causes the thiophene rings to twist, disrupting π-conjugation and hindering the formation of well-ordered domains.

The enhanced structural order in regioregular polythiophenes directly influences their electronic and optical properties. The planar backbone and strong intermolecular π-π stacking in highly regioregular polymers lead to a more delocalized π-electron system. This results in a red-shift in the optical absorption spectrum, indicating a smaller bandgap. Furthermore, the improved crystallinity in regioregular poly(3-hexylthiophene) (P3HT), a well-studied analogue of poly(2,5-dibutylthiophene), has been shown to significantly enhance properties like specific capacitance and charge transport. mdpi.com The elimination of regiodefects in P3HT has been demonstrated to improve electron mobility by several orders of magnitude. chemrxiv.org

The table below summarizes the impact of regioregularity on key properties of poly(3-alkylthiophene)s.

| Property | High Regioregularity (>95% HT) | Low Regioregularity |

| Chain Conformation | Planar, extended | Twisted, coiled |

| Solid-State Packing | Ordered, crystalline lamellae | Amorphous, disordered |

| π-Conjugation | Extended | Interrupted |

| Optical Absorption | Red-shifted, distinct vibronic features | Blue-shifted, broad absorption |

| Charge Carrier Mobility | High | Low |

| Crystallinity | High | Low |

Charge Carrier Mobility in Thiophene-Based Conjugated Polymers

Charge carrier mobility is a critical parameter that quantifies the ease with which charges (holes or electrons) move through a material under the influence of an electric field. In thiophene-based conjugated polymers, hole mobility is generally higher than electron mobility. The magnitude of charge carrier mobility is highly sensitive to the polymer's chemical structure, molecular weight, regioregularity, and solid-state morphology. nih.gov

For high-performance polymers like poly(2,5-bis(3-alkylthiophen-2-yl)thieno[3,2-b]thiophene) (PBTTT), which shares structural similarities with poly(2,5-dibutylthiophene), high field-effect mobilities on the order of 0.2 to 0.5 cm²/V·s have been reported. nist.gov These high values are attributed to the high degree of crystallinity and the formation of well-ordered lamellar structures with π-stacked polymer chains. nist.gov In the case of the widely studied regioregular poly(3-hexylthiophene), mobilities can reach up to 0.1 cm²/V·s. stanford.edu

The processing conditions, such as the choice of solvent and post-deposition treatments like thermal annealing, play a crucial role in optimizing the morphology for high charge mobility. researchgate.netmdpi.com For instance, the domain size of crystalline regions in PBTTT films, which significantly affects electrical transport, is dependent on the substrate surface and annealing conditions. nist.gov

The table below presents typical hole mobility ranges for various thiophene-based polymers.

| Polymer | Typical Hole Mobility (cm²/V·s) | Key Structural Feature |

| Regiorandom Poly(3-alkylthiophene) | 10⁻⁵ to 10⁻³ | Disordered structure |

| Regioregular Poly(3-hexylthiophene) (P3HT) | 10⁻³ to 10⁻¹ | High regioregularity, semicrystalline |

| Poly(2,5-bis(3-alkylthiophen-2-yl)thieno[3,2-b]thiophene) (PBTTT) | 0.1 to >1.0 | Planar backbone, highly ordered |

Mechanisms of Charge Transport in Solid State and Thin Films

Charge transport in conjugated polymers is fundamentally different from that in crystalline inorganic semiconductors. Due to inherent structural disorder, charges are often localized and move by "hopping" between adjacent conjugated segments. This process is thermally activated and is a dominant mechanism in amorphous or less-ordered polymer films.

The primary models used to describe charge transport in these materials include:

Hopping Transport: Charges jump between localized states, which arise from structural defects, impurities, and variations in conjugation length. The rate of hopping is influenced by the energetic disorder (distribution of energy levels) and the spatial overlap of wavefunctions between sites.

Band-Like Transport: In well-ordered crystalline regions, electronic states can delocalize to form energy bands, allowing for more coherent charge movement. This is generally associated with higher mobility.

Effect of Molecular Weight and Polydispersity on Performance

The molecular weight (MW) and polydispersity index (PDI) of a conjugated polymer are crucial parameters that significantly influence its physical properties and device performance. PDI is a measure of the distribution of molecular weights in a given polymer sample, with a value of 1 indicating a monodisperse polymer.

Generally, an increase in molecular weight, up to a certain threshold, leads to an improvement in charge carrier mobility. stanford.edusemanticscholar.org Higher MW polymers can form more extensive and interconnected networks of crystalline domains, which are essential for efficient charge percolation through the film. stanford.edu Longer polymer chains can bridge disordered regions between crystalline domains, providing pathways for charge transport that would otherwise be absent in low-MW materials. Studies on P3HT have demonstrated a clear trend of increasing field-effect mobility with increasing molecular weight. stanford.edu

However, this trend is not limitless. Very high molecular weights can lead to processing difficulties, such as poor solubility, which can in turn negatively affect film formation and morphology. semanticscholar.org There is often an optimal molecular weight range for a given polymer and application that balances good film-forming properties with efficient charge transport. For P3HT used in photovoltaic devices, an optimal power conversion efficiency was found at an intermediate molecular weight of 24 kDa. semanticscholar.org

Polydispersity also plays a role. A narrow PDI is generally desirable as it leads to more uniform material properties, including more consistent crystallization behavior and film morphology. The presence of a large fraction of low-MW chains in a high-PDI sample can disrupt the packing of longer chains and introduce additional charge traps at chain ends, thereby degrading device performance.

The following table summarizes the general effects of molecular weight on the properties of poly(3-alkylthiophene)s.

| Molecular Weight | Charge Carrier Mobility | Film Morphology | Device Performance |

| Low | Lower | Less interconnected crystalline domains, more grain boundaries | Generally lower |

| Medium | Increases with MW | Improved connectivity between domains | Often optimal |

| High | Plateaus or decreases | Can lead to processing issues and entanglement | May decrease if morphology is poor |

Applications in Organic Electronics and Optoelectronics

Organic Field-Effect Transistors (OFETs)

Organic Field-Effect Transistors (OFETs) are fundamental building blocks for organic integrated circuits, sensors, and displays. The performance of an OFET is largely determined by the charge carrier mobility of the semiconductor used. While specific data for OFETs based solely on poly(2,5-dibutylthiophene) is limited in publicly available research, extensive studies on structurally similar poly(3-alkylthiophene)s (P3ATs) provide valuable insights into the expected behavior.

Polymers derived from 2,5-dibutylthiophene are expected to primarily exhibit p-type semiconducting behavior, meaning that the dominant charge carriers are holes. This is a common characteristic of polythiophenes due to the electron-rich nature of the thiophene (B33073) ring, which facilitates the transport of positive charges. The Highest Occupied Molecular Orbital (HOMO) energy level of these materials is typically well-aligned with the work function of common source-drain electrodes like gold, enabling efficient hole injection.

N-type (electron-transporting) and ambipolar (both hole and electron-transporting) behavior is less common in simple polythiophenes but can be induced through chemical modification, such as the incorporation of strong electron-withdrawing groups into the polymer backbone. There is currently a lack of specific research demonstrating n-type or ambipolar transport in homopolymers of 2,5-dibutylthiophene.

The performance of OFETs based on poly(dialkylthiophene)s is highly dependent on the device architecture and the processing conditions of the semiconductor film. A typical bottom-gate, top-contact architecture is often employed for testing these materials. The morphology of the polymer film, particularly its crystallinity and the orientation of the polymer chains, plays a critical role in determining the charge carrier mobility.

The regioregularity of the polymer, which refers to the consistency of the side chain positioning, is a key factor. While 2,5-substitution inherently leads to a regular polymer structure, any defects in the polymerization process can disrupt the packing and hinder charge transport. The molecular weight of the polymer also influences film morphology and mobility, with higher molecular weights generally leading to better-interconnected crystalline domains and improved device performance. stanford.edu

For the closely related poly(3-butylthiophene) (P3BT), OFET mobility is influenced by molecular weight and the choice of processing solvent, which affects the resulting film morphology. nih.gov It is reasonable to expect similar dependencies for poly(2,5-dibutylthiophene).

Interactive Table: Representative OFET Performance of a Structurally Related Poly(3-butylthiophene)

| Polymer | Molecular Weight (kDa) | Mobility (cm²/Vs) | On/Off Ratio |

| P3BT | ~11 | ~10⁻³ - 10⁻² | >10⁴ |

Note: This data is for poly(3-butylthiophene) and serves as an estimate for the performance that might be expected from poly(2,5-dibutylthiophene)-based devices.

Organic Photovoltaics (OPVs) and Organic Solar Cells (OSCs)

Organic photovoltaics offer the potential for lightweight, flexible, and low-cost solar energy conversion. In this context, thiophene-based polymers, including derivatives of 2,5-dibutylthiophene, are widely explored as the electron-donating material in the photoactive layer.

To achieve high power conversion efficiencies (PCE), a donor-acceptor (D-A) architecture is commonly employed. case.edu In this design, the thiophene-based polymer (donor) is blended with an electron-accepting material, often a fullerene derivative like PCBM ( rsc.orgrsc.org-phenyl-C61-butyric acid methyl ester) or a non-fullerene acceptor. The energy level offset between the donor and acceptor drives the dissociation of photogenerated excitons into free charge carriers.

Copolymers that incorporate 2,5-dibutylthiophene units alongside electron-accepting monomers can be synthesized to tune the optical and electronic properties of the resulting material. This approach allows for the optimization of the material's absorption spectrum to better match the solar spectrum and to control the HOMO and LUMO energy levels for efficient charge separation and high open-circuit voltage (Voc).

The most common device structure for OPVs is the bulk heterojunction (BHJ), where the donor and acceptor materials are intimately mixed in the active layer. ucla.edu This creates a large interfacial area for efficient exciton (B1674681) dissociation. The performance of a BHJ solar cell is highly sensitive to the morphology of the blend, which can be controlled by factors such as the choice of solvent, additives, and post-deposition treatments like thermal annealing.

Interactive Table: Photovoltaic Performance of Solar Cells Based on Poly(3-butylthiophene) (P3BT) as a Proxy

| Polymer | Acceptor | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |

| P3BT (~11 kDa) | PC61BM | 0.5-0.6 | 7-8 | 50-60 | ~2.4 |

Note: This data is for P3BT and is intended to provide an approximate indication of the potential performance of 2,5-dibutylthiophene-based materials in a similar device architecture. nih.gov

Organic Light-Emitting Diodes (OLEDs)

In Organic Light-Emitting Diodes (OLEDs), organic materials are used to generate light upon the application of an electric field. Thiophene-based materials can be employed in various roles within an OLED stack, including as part of the emissive layer or as charge-transporting layers.

Photodetectors and Sensors

Poly(alkylthiophene)s, including poly(2,5-dibutylthiophene), are promising materials for the fabrication of chemical sensors and photodetectors. researchgate.net Their mechanism of action relies on the modulation of their electrical and optical properties upon interaction with analytes or photons. core.ac.uk The porous nature and large surface area of polymer films allow for the adsorption of gas molecules, which can alter the polymer's conductivity by interacting with its conjugated system.

Research into polythiophene-based sensors has demonstrated their ability to detect a variety of volatile organic compounds (VOCs) and gases. For instance, sensors based on poly(3-hexylthiophene) (P3HT), a closely related polymer, have shown sensitivity to analytes such as ammonia, methanol, acetone, and chloroform (B151607). scispace.com The interaction between the analyte and the polymer film induces changes in charge carrier concentration or mobility within the polymer, leading to a measurable change in resistance. scispace.com This makes them suitable for applications like electronic noses for disease diagnosis or environmental monitoring. scispace.comnih.gov

Similarly, in photodetectors, incident light creates excitons (electron-hole pairs) within the polymer. An applied electric field can then separate these charges, generating a photocurrent. The optical properties of polythiophenes can be tuned, but they generally exhibit strong absorption in the visible spectrum, making them suitable for visible light detection. mdpi.com

The performance of a P3HT-based sensor in detecting various analytes is summarized below, illustrating the typical sensing capabilities of poly(alkylthiophene)s.

| Analyte | Concentration | Sensor Response (Relative Change in Current) | Response Time |

|---|---|---|---|

| Ammonia | 50 ppm | ~1.15 | ~120 s |

| Methanol | 10,000 ppm | ~1.08 | ~90 s |

| Acetone | 10,000 ppm | ~1.05 | ~100 s |

| Chloroform | 10,000 ppm | ~1.03 | ~110 s |

| Water Vapor | 10,000 ppm | ~1.12 | ~150 s |

Table 1: Representative sensor response of a poly(3-hexylthiophene)-based sensor to various analytes. Data adapted from studies on P3HT-based gas sensors. scispace.com

Dye-Sensitized Solar Cells (DSSC)

In the field of photovoltaics, poly(alkylthiophene)s are investigated for their potential use in solid-state dye-sensitized solar cells (ssDSSCs). repec.org In a traditional DSSC, a liquid electrolyte containing a redox couple (typically iodide/triiodide) is used to regenerate the photo-oxidized dye and transport positive charges (holes) to the counter electrode. However, the use of volatile and corrosive liquid electrolytes presents challenges for long-term device stability and sealing. academicjournals.org

Poly(2,5-dibutylthiophene) and its analogues can serve as a solid-state hole transport material (HTM), replacing the liquid electrolyte. repec.orgfao.org In this configuration, the polymer is solution-processed to fill the pores of the dye-sensitized titanium dioxide (TiO₂) nanoparticle film. After the dye absorbs a photon and injects an electron into the TiO₂, the oxidized dye transfers a hole to the surrounding polymer layer. This hole is then transported through the polymer network to the counter electrode.

The suitability of a polymer as an HTM depends critically on its energy levels, specifically the Highest Occupied Molecular Orbital (HOMO). For efficient hole transfer, the HOMO level of the polymer must be slightly higher (less negative) than that of the ground state of the dye. As the degree of polymerization increases, the HOMO energy level of polythiophenes increases while the Lowest Unoccupied Molecular Orbital (LUMO) energy level decreases, thus reducing the band gap. mdpi.comresearchgate.net

The energy levels for poly(3-octylthiophene), a close structural analogue of poly(2,5-dibutylthiophene), have been determined experimentally and are suitable for use as an HTM with common ruthenium-based dyes. core.ac.uk

| Compound | HOMO Level (eV) | LUMO Level (eV) | Electrochemical Band Gap (eV) |

|---|---|---|---|

| Poly(3-octylthiophene-2,5-diyl) | -5.59 | -3.76 | 1.83 |

Table 2: Experimentally determined energy levels of Poly(3-octylthiophene-2,5-diyl) (P3OT), a representative poly(alkylthiophene) for DSSC applications. core.ac.uk

While ssDSSCs using poly(alkylthiophene)s have been successfully fabricated, their power conversion efficiencies are often lower than their liquid-electrolyte counterparts due to challenges with pore-filling and interfacial charge recombination. academicjournals.org

Conductive Polymers and Antistatic Coatings

Polythiophenes are intrinsically insulating but can be made electrically conductive through a process called doping. cmu.edu Doping involves the partial oxidation (p-doping) or reduction (n-doping) of the polymer backbone, which introduces mobile charge carriers. scispace.com For polythiophenes, oxidative doping with agents like iodine or iron(III) chloride removes electrons from the conjugated system, creating positive charge carriers (polarons and bipolarons) that can move along and between polymer chains, resulting in electrical conductivity. cmu.edu

The conductivity of doped polythiophenes can be tuned over several orders of magnitude, making them suitable for a wide range of applications, including antistatic coatings. cmu.eduresearchgate.net Static electricity, which is the buildup of charge on the surface of insulating materials like plastics, can cause problems ranging from dust attraction to damaging electrostatic discharge (ESD) in electronic components. specialchem.compalzivna.com

An antistatic coating works by providing a path for the static charge to dissipate safely. A thin layer of a conductive polymer like doped poly(2,5-dibutylthiophene) can be applied to the surface of an insulating material. google.com The conductivity of the polymer layer is sufficient to allow the charge to spread out and leak away, preventing a significant buildup. For antistatic applications, a very high conductivity is not necessary; a surface resistivity in the range of 109 to 1012 ohms/square is typically sufficient. specialchem.comzylogcomposites.com Doped polythiophenes can readily achieve conductivities that place them in the more conductive "static dissipative" or even "conductive" range, making them highly effective for this purpose. cmu.edu

| Classification | Surface Resistivity (ohms/square) | Typical Materials |

|---|---|---|

| Conductive | 103 - 106 | Carbon-filled polymers, Doped Polythiophenes |

| Static Dissipative | > 106 - 109 | Doped Polythiophenes, Ionic Liquids |

| Antistatic | > 109 - 1012 | Surfactants, Lightly Doped Polymers |

| Insulative | > 1012 | Standard Plastics (PE, PVC, etc.) |

Table 3: Classification of materials based on surface resistivity for electrostatic discharge (ESD) control. Doped poly(2,5-dibutylthiophene) can be tailored to fall within the conductive or static dissipative ranges. specialchem.comzylogcomposites.com

Supramolecular Assembly and Advanced Architectures

Self-Assembly Principles and Non-Covalent Interactions

Non-covalent interactions are fundamental to the self-assembly of aromatic molecules like thiophene (B33073). rsc.orgrsc.org The two primary forces driving the assembly of functionalized thiophenes are π-stacking and hydrogen bonding.

π-Stacking: This interaction originates from the attractive force between the electron-rich π-systems of adjacent thiophene rings. nih.govuva.es The physical basis for this stabilization is primarily attributed to dispersion forces. nih.gov In thiophene-based systems, molecules often arrange in a parallel-displaced manner to maximize these attractive interactions. uva.es For "Thiophene, 2,5-dibutyl-", π-stacking between the thiophene cores is a dominant organizing force, alongside van der Waals interactions from the butyl side chains.

Hydrogen Bonding: While "Thiophene, 2,5-dibutyl-" itself lacks the functional groups (e.g., -OH, -NH, -SH) necessary for classical hydrogen bonding, this interaction is crucial in the broader context of thiophene-based supramolecular chemistry. nih.govnih.gov Studies on analogous compounds like thiophenol have revealed that S-H···S hydrogen bonds can exist concurrently with π-stacking, anchoring the geometry of molecular dimers. nih.govuva.esresearchgate.net The presence of hydrogen bond donor or acceptor groups on a thiophene derivative can profoundly influence or even dominate the assembly process, leading to specific, predictable packing arrangements. rsc.orgnih.gov For instance, research on thiophenol dimers identified dispersion-controlled π-stacked structures that are anchored by a long S–H···S hydrogen bond. nih.govresearchgate.netuva.es

The interplay between these forces is complex; hydrogen bonding can affect the electron density of the aromatic rings, which in turn influences the strength of the π-π stacking interaction. rsc.org

| Interaction Type | Description | Relevant Functional Groups | Typical Bond Distance (Å) |

| π-Stacking | Attraction between aromatic π-systems of adjacent thiophene rings, driven by dispersion forces. | Thiophene ring | Varies (centroid-centroid distance) |

| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | -OH, -NH, -SH, -COOH | S-H···S: ~2.84 Å researchgate.net |

| Van der Waals | Weak, short-range electrostatic attractive forces between uncharged molecules. | Alkyl chains (e.g., butyl groups) | N/A |

The ability to control the final shape, or morphology, of self-assembled nanomaterials is critical for tailoring their function. For thiophene-based molecules, morphology can be guided by modifying the molecular structure or by changing external conditions like solvent composition. nih.gov

Slight geometric differences between molecular isomers can lead to dramatic changes in the resulting monolayer structure. nih.gov For example, studies on isomeric tetrathienoanthracene derivatives showed that the position of sulfur atoms and the angle between carboxylic acid groups governed the direction of self-assembly, resulting in either porous or close-packed networks. nih.gov

Solvent conditions also play a decisive role. A thiophene-based α-cyanostyrene derivative was observed to form nanoparticles when self-assembled in an organic solvent like THF. nih.gov However, as the fraction of water in the solvent mixture increased, the morphology of the assemblies transformed from nanoparticles into nanofibers. nih.gov This highlights how changes in the environment can alter the balance of intermolecular forces, leading to different thermodynamic or kinetic self-assembly products. This principle suggests that the aggregation of "Thiophene, 2,5-dibutyl-" could be controlled by tuning solvent polarity, where the hydrophobic butyl chains would strongly influence the molecule's response to aqueous environments.

Covalent Organic Frameworks (COFs) Incorporating Thiophene Units

Covalent Organic Frameworks (COFs) are a class of porous, crystalline polymers with highly ordered structures formed from organic building blocks linked by strong covalent bonds. researchgate.netnih.gov Their high surface area, permanent porosity, and tunable electronic properties make them promising for a range of applications. researchgate.netnih.govmdpi.com

The incorporation of thiophene units into COF structures is of great interest due to the excellent electronic and photocatalytic properties of thiophene derivatives. researchgate.netmdpi.com However, the five-membered ring of a simple thiophene monomer does not provide the appropriate angles (e.g., 120° or 180°) required to form extended, crystalline 2D or 3D frameworks. mdpi.com

To overcome this geometric constraint, researchers have designed and synthesized modified thiophene-based building blocks. researchgate.net Strategies include:

Using Fused Thiophene Systems: Building units based on structures like thieno[3,2-b]thiophene (B52689) or benzotrithiophene can provide the necessary 180° or 120° angles for polymerization into an ordered framework. nih.govmdpi.com

Functionalization: Thiophene units can be functionalized with reactive groups, such as boronic acids, that are suitable for COF synthesis. For example, 2,5-thiophenediboronic acid has been used as a building block, though such "bent" monomers can be prone to defects during synthesis. nih.govnih.govprinceton.edu

Creating Multi-topic Linkers: Designing larger molecules where thiophene is part of a larger, geometrically suitable linker.

Therefore, while "Thiophene, 2,5-dibutyl-" cannot be directly polymerized into a COF, it could serve as a precursor for a functionalized building block, such as 2,5-dibutylthiophene-diboronic acid. The butyl chains would be expected to enhance the solubility of the building blocks and influence the interlayer spacing and pore environment of the final COF.

The incorporation of electron-rich thiophene units imparts unique functionalities to COFs. researchgate.net Thiophene-based COFs have demonstrated potential in several light-driven and electronic applications. nih.gov Their porous and crystalline nature allows for the inclusion of guest molecules, which can interact with the thiophene-rich framework. nih.govmdpi.com

Key applications include:

Photocatalysis: The excellent electrical properties of thiophenes can be harnessed for photocatalytic processes. researchgate.netbohrium.com

Sensors: The encapsulation of solvent molecules or other guests within the COF pores can influence the material's electronic properties, leading to applications as solvatochromic sensors. nih.govmdpi.com

Charge Transport: The ordered stacking of the 2D layers in many COFs creates 1D columns that are ideal for charge and exciton (B1674681) transport, making them tantalizing materials for electronic devices. nih.gov The synthesis of a charge-transfer complex within a thieno[3,2-b]thiophene-based COF highlights this potential. nih.govnih.gov

| Thiophene-Based COF | Building Blocks | Surface Area (m²/g) | Pore Size (nm) | Potential Application | Reference |

| TT-COF | Thieno[3,2-b]thiophene-2,5-diyldiboronic acid (TTBA), 2,3,6,7,10,11-hexahydroxytriphenylene (B153668) (HHTP) | 1810 | 3.0 | Guest Encapsulation | nih.gov |

| T-COF 4 | Thieno[3,2-b]thiophene-2,5-diboronic acid (H₄TTDB), HHTP | - | - | Charge Transfer Complex Formation | nih.gov |

Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. researchgate.net Thiophene derivatives functionalized with coordinating groups, such as carboxylic acids, are widely used as organic linkers in the synthesis of MOFs. rsc.orggoogle.com

For example, thiophene-2,5-dicarboxylic acid is a linear and robust linker used to construct MOFs with various metal ions like Sr²⁺ and In³⁺. researchgate.netrsc.org The resulting frameworks can exhibit diverse structures and dimensionalities, from 1D coordination polymers to complex 3D networks. researchgate.net The specific structure is often directed by synthesis conditions and the choice of metal ion.

A molecule like "Thiophene, 2,5-dibutyl-" would first need to be functionalized, for instance, by carboxylation of the thiophene ring, to be used as a linker in MOF synthesis. The presence of the butyl groups on the linker could influence the framework's properties by:

Altering the pore environment and its hydrophobicity.

Modifying the framework's response to guest molecules.

Potentially templating the formation of specific framework topologies.

Thiophene-based MOFs have shown significant promise in applications such as luminescence sensing of environmental contaminants and the catalytic conversion of CO₂. acs.orgnih.gov For instance, a series of rare-earth MOFs constructed with thieno[3,2-b]thiophene-2,5-dicarboxylate displayed strong luminescent properties and the ability to sense the presence of specific organic molecules like quinoline. mdpi.com

Based on a comprehensive search of available scientific literature, there is currently no specific research published on the role of "Thiophene, 2,5-dibutyl-" within the fields of supramolecular assembly, host-guest systems, or nanoreactors.

Therefore, it is not possible to provide an article with detailed research findings, data tables, or an analysis of its use in these advanced chemical architectures as requested. The scientific community has not yet explored or reported on the application of this particular chemical compound in the specified contexts.

Photocatalytic Applications of Thiophene Derivatives

Photocatalytic Hydrogen Production

There is no published research investigating the use of Thiophene (B33073), 2,5-dibutyl- as a photocatalyst or a component in photocatalytic systems for hydrogen production. While other thiophene derivatives, particularly conjugated polymers containing thiophene units, have been explored for this purpose, these findings are not directly applicable to the specific molecule of 2,5-dibutylthiophene.

Photocatalytic Oxidative Desulfurization

No studies have been found that report on the application of Thiophene, 2,5-dibutyl- in the photocatalytic oxidative desulfurization of fuels or other materials. Research in this area tends to focus on the degradation of thiophenic compounds present in fuels by various photocatalysts, rather than utilizing a substituted thiophene like 2,5-dibutylthiophene as the catalytic agent.

Photoinduced Electron Transfer and Radical Chemistry

The specific photoinduced electron transfer properties and radical chemistry of Thiophene, 2,5-dibutyl- within a photocatalytic context have not been characterized in the scientific literature. While the general principles of photoexcitation and electron transfer are fundamental to the photochemistry of thiophenes, detailed studies on the 2,5-dibutyl derivative are absent.

Design of Thiophene-Based Photocatalysts and Hybrid Materials

Due to the lack of research on the photocatalytic activity of Thiophene, 2,5-dibutyl-, there are no existing designs of photocatalysts or hybrid materials that specifically incorporate this compound for such applications. The design and synthesis of thiophene-based photocatalysts are active areas of research, but the focus has been on other derivatives that are better suited for creating extended conjugated systems or for coordination with catalytic centers.

Structure Property Relationships and Design Principles

Influence of Alkyl Chain Length and Substitution Pattern

The introduction of alkyl chains onto the thiophene (B33073) core is a widely employed strategy to modulate the physical and electronic properties of the resulting materials. The length and substitution pattern of these alkyl chains, such as the butyl groups in 2,5-dibutylthiophene, play a crucial role in determining solubility, solid-state packing, and ultimately, electronic performance.

Longer alkyl chains generally enhance the solubility of thiophene-based materials in common organic solvents, which is a critical factor for solution-based processing techniques used in the fabrication of large-area and flexible electronic devices. However, the length of the alkyl side chains also significantly influences the intermolecular interactions and the resulting solid-state morphology. In poly(3-alkylthiophene)s, for instance, it has been observed that longer side chains can lead to an increased distance between the conjugated backbones, which can affect charge transport. researchgate.net

In the context of 2,5-dialkylthiophenes, the alkyl chains can influence the packing of the molecules in the solid state. Shorter alkyl chains may allow for closer π-π stacking, which is generally favorable for charge transport. Conversely, longer alkyl chains can act as spacers, potentially disrupting the co-facial π-π stacking but also promoting interdigitation of the side chains, which can contribute to a more ordered lamellar structure. nih.gov The substitution pattern is equally important. The 2,5-substitution in "Thiophene, 2,5-dibutyl-" directs the extension of the conjugated system in a linear fashion when polymerized, which is beneficial for charge transport along the polymer backbone.

The interplay between alkyl chain length and solid-state packing directly impacts the electronic properties. While the alkyl chains themselves are not directly involved in the π-conjugated system, they can influence the planarity of the thiophene backbone. A more planar backbone generally leads to a smaller HOMO-LUMO gap and a red-shift in the absorption spectrum. The thermal properties are also affected, with longer alkyl chains generally leading to lower melting points and glass transition temperatures. rsc.org

Table 1: General Influence of Increasing Alkyl Chain Length on the Properties of 2,5-Dialkylthiophene-Based Materials

| Property | Trend with Increasing Alkyl Chain Length | Rationale |

| Solubility | Increases | Enhanced interaction with organic solvents. |

| Melting Point | Decreases | Weaker intermolecular forces between the conjugated backbones. |

| π-π Stacking Distance | May Increase | Steric hindrance from longer and more flexible chains. nih.gov |

| Charge Carrier Mobility | Can either increase or decrease | Dependent on the balance between improved ordering and increased inter-chain distance. rsc.org |

| Absorption Maximum (λmax) | May show a slight blue or red shift | Dependent on the effect on backbone planarity and aggregation. |

Impact of π-Core Length and Molecular Architecture

The extent of the π-conjugated core is a fundamental determinant of the electronic and optical properties of thiophene-based materials. Extending the π-core, for example, by oligomerizing or polymerizing "Thiophene, 2,5-dibutyl-", leads to a more delocalized electron system. This increased delocalization has several predictable and significant consequences.

As the number of thiophene units in an oligomer or polymer increases, the highest occupied molecular orbital (HOMO) energy level generally increases, while the lowest unoccupied molecular orbital (LUMO) energy level decreases. This results in a reduction of the HOMO-LUMO gap, which is directly observable as a red-shift in the material's absorption and emission spectra. mdpi.com Theoretical studies on thiophene oligomers have consistently shown this trend, with the band gap approaching a constant value for very long chains. arxiv.orgub.edu.bi

The molecular architecture, which describes the connectivity and three-dimensional arrangement of the monomer units, also plays a critical role. For polymers derived from 2,5-disubstituted thiophenes like "Thiophene, 2,5-dibutyl-", a linear and planar architecture is generally sought after to maximize π-orbital overlap along the polymer backbone, which is conducive to efficient intramolecular charge transport. However, steric hindrance between adjacent monomer units can lead to torsion in the backbone, disrupting the conjugation and increasing the band gap. The butyl side chains in poly(2,5-dibutylthiophene) would influence the degree of planarity and inter-chain packing.

Table 2: General Impact of Increasing π-Core Length on the Properties of Thiophene-Based Oligomers and Polymers

| Property | Trend with Increasing π-Core Length | Rationale |

| HOMO-LUMO Gap | Decreases | Increased delocalization of π-electrons. mdpi.com |

| Absorption Maximum (λmax) | Red-shifts (moves to longer wavelengths) | Lower energy required for electronic transitions. mdpi.com |

| Ionization Potential | Decreases | Higher energy of the HOMO level. ub.edu.bi |

| Electron Affinity | Increases | Lower energy of the LUMO level. |

| Intramolecular Charge Transport | Generally Improves | More efficient charge delocalization along the conjugated backbone. |

Rational Design of Thiophene-Based Functional Materials